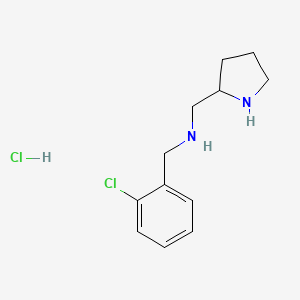![molecular formula C18H17N5O B7897389 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B7897389.png)
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a nicotinonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzimidazole ring through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nicotinonitrile group through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, blocking their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Maraviroc: A known CCR5 antagonist used in the treatment of HIV.
Piperidin-4-ol derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is unique due to its combination of a piperidine ring, benzimidazole moiety, and nicotinonitrile group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities .
Propiedades
IUPAC Name |
2-[2-(3-hydroxypiperidin-1-yl)benzimidazol-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c19-11-13-5-3-9-20-17(13)23-16-8-2-1-7-15(16)21-18(23)22-10-4-6-14(24)12-22/h1-3,5,7-9,14,24H,4,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILLSPYYDYXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-7,9-dihydro-6H-pyrrolo[3,2-h]isoquinolin-3-yl]amino]oxy-4-hydroxybutanoate](/img/structure/B7897338.png)


![(2R)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;cyclohexanamine](/img/structure/B7897357.png)





![2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B7897382.png)
